N-benzyl-2-chlorobenzamide
Description
Contextualization within Benzamide (B126) Chemistry
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. evitachem.com The core structure consists of a phenyl group bonded to a carbonyl group, which is in turn bonded to a nitrogen atom. The properties and reactivity of benzamides can be significantly altered by the presence of substituents on both the benzene ring and the nitrogen atom.
Significance in Organic Synthesis and Medicinal Chemistry Research (Excluding Clinical Applications)
The utility of N-benzyl-2-chlorobenzamide in a research context is twofold, spanning both organic synthesis and medicinal chemistry.
In organic synthesis , this compound serves as a valuable building block for the construction of more complex molecules. evitachem.comvulcanchem.com Its amide bond is generally stable, while the chloro-substituted phenyl ring and the N-benzyl group offer sites for further chemical transformations. evitachem.com The chlorine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. evitachem.com The amide itself can undergo reduction to form the corresponding amine or be involved in various coupling reactions. For instance, N-benzyl-2-halobenzamides can participate in copper-catalyzed domino reactions to synthesize (Z)-3-methyleneisoindoline-1-ones. nih.govacs.org
In the realm of medicinal chemistry research , benzamide derivatives are a well-established and important class of compounds with a broad spectrum of biological activities. nih.govmdpi.comnih.gov this compound itself has been identified as a lead compound for drug development, with studies indicating potential antimicrobial and anticancer properties in non-clinical settings. evitachem.com The investigation of this compound and its analogues is part of a wider effort to develop new therapeutic agents. For example, related benzamide structures have been synthesized and evaluated for their inhibitory activity against various enzymes and cancer cell lines in laboratory research. One study reported the cytotoxic activity of an N-(allylcarbamothioyl)-2-chlorobenzamide derivative against BRAF (V600E) protein kinase. biointerfaceresearch.com Another investigation into a series of 4-aroylaminophenyl-N-benzylacetamides, which share the N-benzylacetamide substructure, found that a 4-chlorobenzamide (B146232) derivative exhibited cytotoxic activity against several leukemia cell lines. frontiersin.org These research findings on related compounds underscore the potential of the this compound scaffold in the discovery of new bioactive molecules.
Historical Perspective of Benzamide Derivatives in Academic Inquiry
The academic study of benzamides has a rich history that has evolved alongside the broader field of organic chemistry. The journey began with the initial synthesis and characterization of the parent compound, benzamide, from benzoyl chloride and ammonia. slideshare.net This simple amide provided a foundational model for understanding the properties and reactivity of the amide functional group attached to an aromatic system.
Early academic research focused on the fundamental reactions of benzamides, such as their hydrolysis, and the influence of substituents on their chemical properties. The development of new synthetic methodologies in the 20th century, including various coupling reactions, significantly expanded the ability of chemists to create a vast library of substituted benzamide derivatives. researchgate.netresearchgate.net This synthetic versatility paved the way for systematic investigations into structure-activity relationships.
In the mid to late 20th century, the academic inquiry into benzamides increasingly intersected with medicinal chemistry. Researchers began to explore the diverse biological activities of benzamide derivatives, leading to the discovery of compounds with antipsychotic, antiemetic, and other pharmacological properties. This academic exploration laid the groundwork for the development of numerous clinically significant drugs. The ongoing academic pursuit involves the design and synthesis of novel benzamide derivatives with highly specific biological targets, including enzymes and receptors implicated in a wide range of diseases. nih.govmdpi.comnih.gov The study of compounds like this compound is a continuation of this long-standing academic tradition of exploring the chemical and biological potential of the benzamide scaffold.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂ClNO | evitachem.com |
| Molecular Weight | 245.7 g/mol | evitachem.com |
| Melting Point | 104-105 °C | rsc.org |
| Appearance | White solid | rsc.org |
Selected Research Findings for Benzamide Derivatives (Non-Clinical)
| Compound/Derivative | Research Finding | Target/Cell Line | Reported IC₅₀ | Source(s) |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | Cytotoxic Activity | BRAF (V600E) protein kinase | 2.6 µM | biointerfaceresearch.com |
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Cytotoxic Activity | NB4 leukemia cell line | 0.96 µM | frontiersin.org |
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Cytotoxic Activity | HL60 leukemia cell line | 1.62 µM | frontiersin.org |
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Cytotoxic Activity | MV4-11 leukemia cell line | 1.90 µM | frontiersin.org |
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Cytotoxic Activity | K562 leukemia cell line | 4.23 µM | frontiersin.org |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGDVGQQACMHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324038 | |
| Record name | N-benzyl-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-50-5 | |
| Record name | NSC405526 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYL-2-CHLORO-BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Synthesis Pathways
Classic Amide Bond Formation Approaches
Traditional methods for creating the amide linkage in N-benzyl-2-chlorobenzamide are robust and widely documented. These typically involve direct condensation or the use of coupling agents to facilitate the reaction.
A primary and straightforward method for synthesizing this compound is the direct condensation of 2-chlorobenzoyl chloride with benzylamine (B48309). evitachem.com This reaction, a classic example of nucleophilic acyl substitution (a Schotten-Baumann reaction), involves the attack of the nucleophilic amine (benzylamine) on the electrophilic carbonyl carbon of the acid chloride (2-chlorobenzoyl chloride). The reaction typically proceeds readily, often at reduced temperatures to control its exothermicity, and may be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net
A typical laboratory procedure involves dissolving 2-chlorobenzoyl chloride in an anhydrous solvent like dichloromethane (B109758) and cooling the solution, after which benzylamine is added slowly. researchgate.net The use of commercially available precursors makes this an accessible route for obtaining the target compound. evitachem.com
Amide bonds can also be formed by reacting a carboxylic acid with an amine, a process that requires a coupling agent to activate the carboxylic acid. For the synthesis of this compound, this would involve the reaction of 2-chlorobenzoic acid with benzylamine. evitachem.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common coupling agents for this purpose. evitachem.com DCC activates the carboxyl group of 2-chlorobenzoic acid, making it susceptible to nucleophilic attack by benzylamine.
Tertiary amine bases, such as triethylamine (B128534) (TEA), are frequently used in these reactions. researchgate.netbrieflands.comgoogle.com Triethylamine can act as a base to neutralize any acids present or formed during the reaction, and it can also facilitate the coupling process itself. evitachem.comresearchgate.net For instance, in related amide syntheses, a carboxylic acid is treated with a chlorinating agent like thionyl chloride to form the acid chloride in situ, which is then reacted with an amine in the presence of triethylamine. researchgate.net
| Method | Precursors | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Condensation Reaction | 2-Chlorobenzoyl chloride, Benzylamine | Anhydrous solvent (e.g., Dichloromethane), 0 °C | researchgate.net |
| Coupling Agent-Mediated Amidation | 2-Chlorobenzoic acid, Benzylamine | DCC, Triethylamine | evitachem.com |
Advanced Catalytic Synthetic Routes
Modern synthetic chemistry often employs catalytic systems to improve reaction efficiency, selectivity, and sustainability. For benzamide (B126) synthesis, transition-metal catalysis, particularly with copper, has emerged as a powerful tool.
Copper-catalyzed reactions have become significant in forming carbon-heteroatom bonds, including the C-N bond in amides and subsequent functional group transformations. researchgate.net These methods can offer milder reaction conditions and broader functional group tolerance compared to classical approaches.
While not a direct synthesis of this compound, a highly relevant copper-catalyzed transformation is the hydroxylation of 2-chlorobenzamide (B146235) substrates to yield 2-hydroxybenzamides. thieme-connect.com An efficient method has been developed using a copper iodide/1,10-phenanthroline (B135089) catalytic system with potassium hydroxide (B78521) as the base in water. researchgate.netresearchgate.netthieme-connect.com This process allows for the synthesis of salicylamide (B354443) derivatives from readily available 2-chlorobenzamides. researchgate.net The reaction is proposed to proceed through the formation of a copper-amide complex, which facilitates the hydroxylation at the ortho-position relative to the amide group. researchgate.netthieme-connect.com This one-pot system can start from 2-chlorobenzoyl chloride and an amine, which first form the 2-chlorobenzamide in situ, followed by the copper-catalyzed hydroxylation. researchgate.net This catalytic route is noted for its use of low-cost reagents and water as a solvent, making it an economical and practical method. thieme-connect.com
Copper catalysis has also been successfully applied to achieve regio- and stereoselective transformations starting from this compound. One notable example is the domino synthesis of (Z)-3-methyleneisoindoline-1-ones. nih.gov This reaction involves a copper(I)-catalyzed Sonogashira coupling between an N-benzyl-2-halobenzamide (including the chloro-derivative) and a terminal alkyne, followed by an additive cyclization. acs.org The use of D-glucosamine as a natural and inexpensive ligand for the copper(I) iodide catalyst was found to be effective. nih.govacs.org The reaction starting with this compound was reported to be comparatively slower and gave a slightly lower yield than the corresponding bromo or iodo derivatives, but it demonstrates the feasibility of a stereoselective synthesis of the (Z)-isomer of the product. nih.govacs.org This highlights the utility of copper catalysis in building more complex molecular architectures from this compound with high control over the spatial arrangement of atoms.
| Method | Substrate | Key Reagents/Catalyst | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Hydroxylation | 2-Chlorobenzamide | CuI, 1,10-Phenanthroline, KOH, Water | 2-Hydroxybenzamide | Regioselective (ortho-hydroxylation) | researchgate.netthieme-connect.com |
| Domino Synthesis | This compound | CuI, D-glucosamine, K₂CO₃, Terminal alkyne | (Z)-3-Methyleneisoindoline-1-one | Regio- and Stereoselective | nih.govacs.org |
Manganese Oxide (MnO₂)-Catalyzed Protocols
Manganese dioxide (MnO₂) has emerged as a noteworthy catalyst in organic synthesis, valued for being inexpensive and effective in promoting various transformations, including the formation of amide bonds. rsc.org Its application in the synthesis of N-substituted amides demonstrates its utility under relatively mild and efficient conditions.
A facile and efficient one-pot protocol for the synthesis of N-substituted amides, including this compound, has been developed using MnO₂ as a catalyst. rsc.orgrsc.org This methodology encompasses formylation and transamidation reactions and is characterized by its operational simplicity and scalability under solvent-free conditions. rsc.orgresearchgate.net The transamidation reaction, in particular, allows for the synthesis of secondary and tertiary amides from primary amides and amines.
The reaction of 2-chlorobenzamide with benzylamine in the presence of a catalytic amount of MnO₂ under neat (solvent-free) conditions at elevated temperatures yields this compound. rsc.orgresearchgate.net Researchers have optimized these conditions to achieve good to excellent yields for a variety of substituted benzamides. rsc.org For instance, the transamidation of various primary amides with benzylamines was shown to be effective, with yields often exceeding 78%. rsc.org
A plausible mechanism for the MnO₂-catalyzed transamidation involves the initial formation of a complex between the amide, the amine, and the manganese oxide surface. This is followed by a proton transfer and subsequent isomerization, which ultimately collapses to afford the final transamidated product and regenerates the catalyst. rsc.org
Table 1: MnO₂-Catalyzed Transamidation for the Synthesis of this compound rsc.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |
| 2-chlorobenzamide | Benzylamine | MnO₂ (10 mol%) | 150 °C, 12 h, Solvent-free | This compound | Good |
Green Chemistry Approaches in Benzamide Synthesis
In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, several eco-friendly methods for benzamide synthesis have been explored. scispace.comresearchgate.net These approaches focus on minimizing waste, avoiding toxic solvents, and improving reaction efficiency. ijrpr.comdergipark.org.tr
Solvent-free synthesis is a key green chemistry technique that offers numerous advantages, including reduced environmental pollution, lower costs, and often enhanced reaction rates. scispace.comijrpr.com The MnO₂-catalyzed synthesis of this compound is a prime example of a successful solvent-free protocol. rsc.orgresearchgate.net By heating a mixture of the reactants with the catalyst in the absence of any solvent, the desired product is obtained in high yield. rsc.org This method avoids the use of volatile organic compounds (VOCs), which are common in traditional organic synthesis and pose environmental and health risks. dergipark.org.tr The operational simplicity and the ability to recycle the catalyst further enhance the green credentials of this approach. oup.com
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of benzamide derivatives in an aqueous medium represents a significant step towards more sustainable chemical processes. researchgate.net For instance, the condensation of 3-hydroxyaniline with benzoyl chloride has been successfully carried out in an aqueous medium to produce N-(3-hydroxyphenyl)benzamide. researchgate.net Similarly, the synthesis of sulfamoyl-benzamide derivatives has been achieved in an aqueous medium from chlorosulfonylbenzoic acid. nih.gov While a specific protocol for this compound in a purely aqueous medium is not prominently detailed in the provided sources, the successful synthesis of related benzamide and sulfonamide structures in water highlights the potential for developing such a method. researchgate.netresearchgate.netnih.govrsc.org These reactions often lead to high yields and simplify product isolation, as many organic products are insoluble in water and can be separated by filtration. researchgate.net
Multi-Step Synthesis of Complex Derivatives Featuring this compound Moiety
The this compound scaffold can serve as a building block in the multi-step synthesis of more complex heterocyclic structures, which are of significant interest in medicinal chemistry.
Quinoline (B57606) and its derivatives are important heterocyclic compounds often found in pharmacologically active molecules. preprints.orgmdpi.com Synthetic routes to complex quinoline derivatives can incorporate a benzamide moiety. For example, a three-step synthesis has been developed to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide starting from 4,7-dichloroquinoline (B193633). preprints.orgmdpi.com
The key steps in this sequence are:
N-Oxidation: The starting 4,7-dichloroquinoline is oxidized to form the corresponding N-oxide. mdpi.com This step activates the quinoline ring for subsequent functionalization.
C2-Amidation: The N-oxide undergoes a C-H functionalization reaction at the C2 position with a nitrile (like benzonitrile) in the presence of a strong acid. preprints.orgmdpi.com This introduces the benzamide group at the 2-position of the quinoline ring.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is displaced by a nucleophile, such as morpholine, to yield the final, highly functionalized quinoline derivative. preprints.orgmdpi.com
While this example does not start with this compound, it demonstrates a clear and efficient pathway for incorporating a benzamide structure into a quinoline core. preprints.orgmdpi.com A similar strategy could theoretically be adapted where a derivative of this compound is used to build or be attached to a quinoline scaffold, leading to complex molecules with potential biological activities. The synthesis of various quinazoline (B50416) and quinazolinone derivatives, which are structurally related to quinolines, often involves the cyclization of N-acylanthranilic acids or related benzamide precursors. acs.orgresearchgate.netwhiterose.ac.uk
Incorporation into Tetrahydroquinoline Scaffolds
This compound serves as a foundational element in the synthesis of more complex molecular architectures, such as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide. The construction of this molecule involves a multi-step process that begins with the formation of a quinoline core. This is often achieved through a Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with an aromatic aldehyde in the presence of a base.
Following the creation of the quinoline core, a benzylation step is carried out using benzyl (B1604629) bromide with a base like potassium carbonate. The final stage is an amidation reaction where the benzylated quinoline is treated with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a known pharmacophore with applications in central nervous system and anti-inflammatory research, while the 2-chlorobenzamide moiety can enhance binding affinity and metabolic stability.
Preparation of Thiourea (B124793) Derivatives
Thiourea derivatives of this compound are another area of significant synthetic interest due to their potential biological activities. ksu.edu.trbiointerfaceresearch.comnih.gov The general synthesis of these derivatives involves the reaction of an appropriately substituted benzoyl chloride with potassium thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate. grafiati.com This intermediate is then reacted with an amine, such as 2-amino-5-bromopyridine (B118841), to produce the desired N-acyl thiourea derivative. ksu.edu.tr
For instance, the synthesis of N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) is achieved by first dissolving 2-chlorobenzoyl chloride in acetone (B3395972) and adding it dropwise to a solution of potassium thiocyanate in acetone. ksu.edu.tr The resulting mixture is heated and then cooled, followed by the addition of a solution of 2-amino-5-bromopyridine in acetone. ksu.edu.tr This method has been used to create a variety of thiourea derivatives with potential applications in coordination chemistry and as anticancer agents. ksu.edu.trbiointerfaceresearch.com
In some cases, these thiourea derivatives have shown significant cytotoxic activity against cancer cell lines. biointerfaceresearch.comunair.ac.id For example, N-(allylcarbamothioyl)-2-chlorobenzamide demonstrated superior cytotoxic activity against MCF-7 breast cancer cells compared to its 2-methylbenzamide (B88809) analog. biointerfaceresearch.com
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing this compound and its derivatives is highly dependent on the reaction conditions. rsc.org Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature and loading of catalysts and ligands. rsc.orgnih.gov
The selection of an appropriate solvent is critical for maximizing the yield and purity of the final product. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred for coupling reactions as they enhance the solubility of reaction intermediates.
Temperature control is equally important. For the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide, maintaining a temperature range of 60–80°C during coupling reactions is recommended to minimize the formation of side products. In other synthetic procedures, such as the amidation of 2-chlorobenzoyl chloride with benzylamine, the reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. rsc.org In some instances, microwave-assisted synthesis has been employed to dramatically reduce reaction times. researchgate.net
Catalysts and ligands play a pivotal role in many synthetic routes leading to this compound and its derivatives. For example, in the copper-catalyzed synthesis of (Z)-3-methyleneisoindoline-1-ones from N-benzyl-2-halobenzamides, the choice of ligand and the catalyst loading are crucial. nih.gov Studies have shown that d-glucosamine can act as an effective and environmentally friendly ligand for copper(I)-catalyzed reactions. nih.govacs.org The optimal loading of the copper salt and ligand can significantly impact the reaction yield. nih.gov It was found that for the reaction of N-benzyl-2-iodobenzamide with phenylacetylene, 5 mol % of CuI and 10 mol % of the d-glucosamine ligand (L6) provided the best results. nih.gov
The presence of a ligand can be particularly important when dealing with less reactive starting materials. For instance, the synthesis of the desired product from N-benzyl-2-bromobenzamide gave a low yield in the absence of a ligand, but the yield was substantially higher when a ligand was present. nih.govacs.org Similarly, iron-catalyzed cross-coupling reactions of chlorobenzamides have been optimized by using an additive like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) and a low catalyst loading of Fe(acac)3. mdpi.com
| Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | d-glucosamine (L6) | DMF | 120 | 84 (from N-benzyl-2-bromobenzamide) | nih.govacs.org |
| Fe(acac)3 | DMI | 2-MeTHF | 0 | 90 | mdpi.com |
| MnO2 | None | Solvent-free | Not specified | Good to excellent | rsc.org |
This table provides examples of optimized reaction conditions for syntheses involving this compound or its precursors.
Scalability Considerations in Synthetic Protocols
The transition from laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound and its derivatives, scalability requires careful consideration of factors such as the cost of reagents, reaction efficiency, and purification methods. vulcanchem.com
For instance, while chromatographic purification is a common technique in the laboratory, it can be a limiting factor for large-scale industrial production. vulcanchem.com Therefore, developing synthetic routes that minimize the need for extensive purification, such as those that produce the product with high purity directly from the reaction mixture, is highly desirable. The use of automated synthesis equipment and high-throughput screening can aid in the optimization of reaction conditions for improved yield and purity on a larger scale.
Furthermore, the adoption of green chemistry principles, such as the use of inexpensive and environmentally benign catalysts like MnO2 or the use of solvent-free reaction conditions, can improve the sustainability and economic viability of the synthesis. rsc.org The development of continuous flow synthesis methods is another promising approach for the industrial-scale production of related compounds, offering a balance between a highly active and recyclable catalyst system and an environmentally friendly process. researchgate.net
Reaction Mechanisms and Mechanistic Investigations
Proposed Reaction Pathways for N-Benzyl-2-chlorobenzamide Formation
The primary route for synthesizing this compound involves the reaction between a derivative of 2-chlorobenzoic acid and benzylamine (B48309). The most common and efficient pathway is a nucleophilic acyl substitution.
The formation of this compound from 2-chlorobenzoyl chloride and benzylamine is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
The mechanism unfolds as follows:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. libretexts.org This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. The lone pair on the oxygen atom reforms the carbonyl pi bond. Concurrently, the chloride ion, being a good leaving group, is expelled. libretexts.org
Deprotonation: A final deprotonation step, often facilitated by another molecule of benzylamine or a mild base, removes the proton from the nitrogen atom, yielding the neutral this compound and a hydrochloride salt.
Table 1: Mechanistic Steps of Nucleophilic Acyl Substitution
| Step | Description | Intermediate/Product |
| 1 | The nitrogen atom of benzylamine attacks the carbonyl carbon of 2-chlorobenzoyl chloride. | Tetrahedral Alkoxide Intermediate |
| 2 | The carbonyl group is reformed, and the chloride ion is eliminated. | Protonated Amide |
| 3 | A base removes a proton from the nitrogen atom. | This compound |
Mechanisms of Post-Synthetic Modifications
Once synthesized, this compound can undergo a variety of transformations targeting the amide group, the halogenated benzene (B151609) ring, or the benzyl (B1604629) moiety.
The oxidation of this compound can be directed at the benzylic methylene (B1212753) group (-CH2-). Studies on the closely related o-benzylbenzamide using persulphate oxidation show that the primary reaction involves the formation of a radical at the methylene group. This is achieved by direct attack from sulphate radical anions.
The proposed pathway involves:
Hydrogen Abstraction: A sulphate radical anion abstracts a hydrogen atom from the benzylic carbon, generating a stabilized benzyl radical.
Oxidation and Cyclization: This radical can be further oxidized to a carbocation. The carbocation, or related species, can then undergo intramolecular cyclization. In the presence of copper(II) ions, this pathway can lead to the formation of 3-phenylphthalide (B1295097) as the main product. In the absence of copper ions, a competing cyclization onto the nitrogen atom can occur, yielding a small amount of 3-phenylphthalimidine.
The amide functional group in this compound is resistant to mild reducing agents but can be reduced by powerful reagents like lithium aluminum hydride (LiAlH₄). The reduction pathway involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by coordination with the aluminum species. A subsequent elimination of the oxygen atom (as an aluminate salt) and a second hydride addition leads to the final amine product, N-(2-chlorobenzyl)benzylamine. This process effectively converts the carbonyl group (C=O) into a methylene group (-CH2-).
The chlorine atom on the benzamide (B126) ring is generally unreactive toward nucleophilic aromatic substitution because it is attached to an sp²-hybridized carbon and the benzene ring is electron-rich. However, reactions can be facilitated under specific conditions, often requiring a catalyst. For instance, copper-catalyzed reactions can enable the substitution of the halogen. researchgate.net In a process analogous to the Ullmann condensation, a nucleophile (such as an amine or an alcohol) can displace the chloride with the aid of a copper catalyst, which facilitates the C-N or C-O bond formation. researchgate.net The mechanism typically involves oxidative addition of the aryl halide to a low-valent copper species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst.
Chlorosulfonation is an electrophilic aromatic substitution reaction. stackexchange.com When this compound is treated with chlorosulfonic acid, an SO₂Cl⁺ electrophile is generated. stackexchange.com The position of the substitution on the aromatic rings is directed by the existing substituents.
On the 2-chlorobenzamide (B146235) ring: The chlorine atom is an ortho-, para-director but deactivating, while the amide group (-CONH-benzyl) is also an ortho-, para-director and activating. The directing effects of these two groups will influence the position of the incoming chlorosulfonyl group, which will likely be directed to the positions para to the chlorine or para to the amide linkage, depending on steric hindrance and the relative activating/deactivating strengths.
On the benzyl ring: The N-acyl group is electron-withdrawing, deactivating the benzyl ring towards electrophilic substitution. Therefore, chlorosulfonation is more likely to occur on the more activated 2-chlorobenzamide ring.
The mechanism proceeds via the standard steps for electrophilic aromatic substitution: formation of a sigma complex (arenium ion) upon attack by the SO₂Cl⁺ electrophile, followed by deprotonation to restore aromaticity. stackexchange.com
Table 2: Summary of Post-Synthetic Modification Mechanisms
| Reaction Type | Reagents/Conditions | Key Mechanistic Feature | Potential Product(s) |
| Oxidation | Persulphate, Cu(II) ions | Radical formation at benzylic carbon | 3-Phenylphthalide |
| Reduction | LiAlH₄ | Nucleophilic addition of hydride | N-(2-chlorobenzyl)benzylamine |
| Nucleophilic Substitution | Nucleophile, Copper catalyst | Oxidative addition/reductive elimination | Substituted benzamide derivatives |
| Chlorosulfonation | Chlorosulfonic acid | Electrophilic aromatic substitution | Chlorosulfonylated this compound |
Catalytic Cycle Elucidation
The transformation of this compound and related structures is often facilitated by transition metal catalysts, which provide alternative, lower-energy reaction pathways. Understanding the catalytic cycles is crucial for optimizing reaction conditions and expanding the synthetic utility of these reactions.
Copper-Catalyzed Hydroxylation Mechanism
An efficient method for the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide substrates has been developed utilizing a copper-catalyzed hydroxylation reaction in water. researchgate.net The proposed mechanism for this transformation, using a copper iodide/1,10-phenanthroline (B135089) catalyst system with potassium hydroxide (B78521) as the base, involves a series of coordinated steps.
The proposed catalytic cycle begins with the reaction of the copper(I) catalyst with 1,10-phenanthroline to form a complex. This complex then undergoes oxidative addition with the 2-chlorobenzamide substrate. The resulting intermediate reacts with a hydroxide ion. Finally, reductive elimination yields the 2-hydroxybenzamide product and regenerates the active copper(I) catalyst, allowing the cycle to continue. researchgate.net
A Proposed Mechanism for Copper-Catalyzed Hydroxylation
Manganese-Catalyzed Transamidation Mechanism
Transamidation offers a direct route to synthesize new amides from existing ones. While challenging, particularly with sterically hindered tertiary amides, a manganese-mediated approach using nitroarenes as the nitrogen source under reductive conditions has been developed. scispace.com For sulfonamides, a related N-alkylation reaction using alcohols can be catalyzed by a well-defined Mn(I) PNP pincer complex, proceeding through a "borrowing hydrogen" mechanism. researchgate.net
A plausible mechanism for the manganese-catalyzed N-alkylation initiates with the dehydrogenation of an alcohol by the active manganese complex to form an aldehyde and a manganese-hydride species. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the manganese-hydride species, yielding the N-alkylated sulfonamide and regenerating the active manganese catalyst. researchgate.net Mechanistic studies involving equimolar quantities of benzyl alcohol and p-tolualdehyde support the viability of this pathway. researchgate.net
Table 1: Key Features of the Manganese-Catalyzed N-Alkylation of Sulfonamides
| Feature | Description | Source |
|---|---|---|
| Catalyst | Bench-stable Mn(I) PNP pincer precatalyst. | researchgate.net |
| Mechanism | Borrowing hydrogen approach. | researchgate.net |
| Key Steps | 1. Dehydrogenation of alcohol to aldehyde. 2. Condensation to form N-sulfonylimine. 3. Reduction by manganese-hydride species. | researchgate.net |
| Reactants | Sulfonamides and benzylic or primary aliphatic alcohols. | researchgate.net |
Copper(I)-Catalyzed Domino Synthesis Mechanisms
Copper(I) catalysts are effective in promoting domino reactions, where multiple bond-forming events occur in a single synthetic operation. These processes offer high step economy for constructing complex molecular architectures. nih.gov
One such domino process involves an Ullmann-type N-arylation followed by an intramolecular C-H amination to produce nitrogen heterocycle-fused benzoimidazoles. nih.gov Another example is the synthesis of 2-aminopyridylbenzoxazoles from 2-halo-N-(2-haloaryl)nicotinamides and amines. The proposed mechanism for the latter begins with the coordination of the copper(I) catalyst to the nicotinamide (B372718) substrate. This is followed by oxidative addition, leading to a copper(III) intermediate. An intermolecular N-arylation with an amine occurs, and a subsequent intramolecular O-arylation yields the final heterocyclic product. nih.gov
Intermediate Identification and Characterization
The elucidation of reaction mechanisms is heavily reliant on the successful identification and characterization of transient intermediates.
In the study of manganese-mediated reductive transamidation of tertiary amides with nitroarenes, several potential intermediates were investigated. Probing the reaction with species such as nitrosobenzene, N-phenyl hydroxylamine, and azobenzene (B91143) suggested that azobenzene is an active intermediate in the formation of the new amide product. scispace.com
For copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols, isotopic tracing experiments provided strong evidence for the proposed "borrowing hydrogen" mechanism. The reaction of N-benzylidene-p-toluenesulfonamide with deuterated benzyl alcohol (benzyl alcohol-d7) led to the formation of N-benzyl-p-toluenesulfonamide-d1 and benzaldehyde-d6, which supports the reversibility of the reaction and the involvement of an imine intermediate. ionike.com Furthermore, in situ high-resolution mass spectrometry (HR-MS) analysis indicated the formation of bissulfonylated amines under an air atmosphere, which are believed to act as self-stabilizing ligands for the copper catalyst. ionike.com
Table 2: Identified and Proposed Intermediates in Catalytic Reactions
| Reaction Type | Catalyst System | Proposed/Identified Intermediate(s) | Method of Identification | Source |
|---|---|---|---|---|
| Manganese-Mediated Transamidation | Mn metal | Azobenzene | Reactivity studies of potential intermediates. | scispace.com |
| Copper-Catalyzed N-Alkylation | Copper acetate/K₂CO₃ | N-benzylidene-p-toluenesulfonamide | Isotopic tracing (GC-MS). | ionike.com |
| Copper-Catalyzed N-Alkylation | Copper acetate/K₂CO₃ | Bissulfonylated amine ligand | In situ HR-MS analysis. | ionike.com |
Structural Characterization and Solid State Studies
Single-Crystal X-ray Diffraction Analysis
A search of crystallographic databases and peer-reviewed journals did not yield any reports on the single-crystal X-ray diffraction analysis of N-benzyl-2-chlorobenzamide. Consequently, information regarding its molecular conformation, dihedral angles, hydrogen bonding interactions, π-π stacking, other weak intermolecular forces, crystallographic parameters, and space group remains undetermined.
There is no published data on the molecular conformation or the dihedral angles between the aromatic rings of this compound.
The specific hydrogen bonding patterns within the crystal lattice of this compound have not been experimentally determined.
Details regarding potential π-π stacking or other weak intermolecular interactions that would contribute to the crystal packing of this compound are not available.
Experimental crystallographic parameters such as unit cell dimensions, volume, and the space group for this compound have not been reported.
Powder X-ray Diffraction Studies
No powder X-ray diffraction (PXRD) patterns for this compound have been found in the surveyed literature. PXRD is a key technique for phase identification and characterization of polycrystalline materials.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions in a crystal, has not been performed for this compound due to the lack of the requisite single-crystal X-ray diffraction data.
Energy Framework Calculations for Crystal Packing Topology
Energy framework calculations are a computational tool used to analyze the intermolecular interactions within a crystal lattice, providing a quantitative and visual understanding of the forces that govern crystal packing. While specific energy framework analyses for this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on related benzamide (B126) structures.
These calculations typically employ methods like dispersion-corrected density functional theory (DFT) to rationalize the subtle differences in molecular interactions within crystals. rsc.org The total stabilization energy of a crystal is decomposed into contributions from individual intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking. The potential energy of different polymorphic structures is determined by a delicate balance between intermolecular attraction and the molecular torsion or deformation required to achieve favorable packing. rsc.org
Polymorphism Research (Applicable to Related Compounds)
Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.commdpi.com These different forms, or polymorphs, of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. mdpi.com The study of polymorphism is particularly vital in the pharmaceutical industry, as different polymorphs of an active ingredient can affect its bioavailability and efficacy. mdpi.com Research into benzamide and its derivatives has shown that this class of compounds is prone to exhibiting polymorphism.
Benzamide: The phenomenon of polymorphism was first described in 1832 in the case of benzamide. researchgate.net For 175 years, the crystal structure of its historical polymorph remained unsolved, underscoring the challenges in studying these systems. researchgate.net At least three polymorphic forms of benzamide are now known. researchgate.net Computational analyses have been performed to understand the interplay of intermolecular forces, such as hydrogen bonds and π-π interactions, that govern the formation and relative stability of these polymorphs. rsc.org The growth of a metastable benzamide polymorph (form II) from highly supersaturated solutions has been observed to result in spontaneously twisted crystals with complex, helicoidal morphologies. nih.gov
2-Chlorobenzamide (B146235): As a compound closely related to this compound, 2-chlorobenzamide has also been the subject of polymorphism studies. Two similar polymorphic forms have been identified at low temperature. researchgate.netucl.ac.uk The metastable α-form is noted to be highly susceptible to transformation upon grinding. researchgate.netucl.ac.uk Despite computational searches suggesting a complex crystal-energy landscape, systematic milling studies did not reveal additional polymorphic forms. researchgate.netucl.ac.uk
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 9.11 |
| b (Å) | 9.54 |
| c (Å) | 8.18 |
| β (°) | 93.8 |
| Z | 4 |
Other Benzamide Derivatives: The tendency to form multiple crystalline structures is widespread among benzamide derivatives. For instance, N-(1,3-thiazol-2-yl)benzamide is known to have at least three polymorphs. mdpi.com These forms differ in their hydrogen-bonding patterns, with molecules forming dimers related by an inversion center in one form and by a two-fold rotation in another. mdpi.com Similarly, 2-benzoyl-N,N-diethylbenzamide has been found to crystallize as two new polymorphs (forms II and III) in addition to a previously known structure (form I). mdpi.com These new forms were obtained through recrystallization from different solvents and, while having similar unit cell dimensions, exhibited different packing arrangements and molecular conformations compared to form I. mdpi.com
| Compound | Known Polymorphs | Key Structural Features | Reference |
|---|---|---|---|
| Benzamide | Forms I, II, III | Historical first case of polymorphism; exhibits complex hydrogen bonding and packing motifs. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| 2-Chlorobenzamide | α-form, β-form | Metastable α-form is sensitive to mechanical stress (grinding). researchgate.netucl.ac.uk | researchgate.netucl.ac.uk |
| N-(1,3-thiazol-2-yl)benzamide | Polymorphs I, II, III | Differ in hydrogen-bonded dimer symmetry (inversion vs. two-fold rotation). mdpi.com | mdpi.com |
| 2-Benzoyl-N,N-diethylbenzamide | Forms I, II, III | Polymorphs show different molecular conformations and packing arrangements. mdpi.com | mdpi.com |
The study of these related compounds underscores that subtle changes in molecular substitution or crystallization conditions can lead to different solid-state structures, a principle that is highly applicable to this compound.
Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of N-benzyl-2-chlorobenzamide is expected to display distinct signals corresponding to the protons of the benzyl (B1604629) and 2-chlorobenzoyl moieties, as well as the amide proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The benzyl group's five aromatic protons typically appear as a complex multiplet, while the benzylic methylene (B1212753) (CH₂) protons, being adjacent to the electron-withdrawing amide nitrogen, are deshielded and appear as a doublet due to coupling with the amide (N-H) proton. The amide proton itself is expected to be a broad singlet or a triplet, its multiplicity depending on the solvent and temperature conditions which affect the rate of quadrupole relaxation and proton exchange.
The four protons on the 2-chlorobenzoyl ring exhibit a complex splitting pattern in the aromatic region due to their proximity and coupling to each other. The ortho-chloro substituent influences the chemical shifts of these adjacent protons. For comparison, in the unsubstituted analogue N-benzylbenzamide, the aromatic protons appear in the range of δ 7.26-7.79 ppm, and the benzylic CH₂ protons are observed as a doublet at approximately δ 4.65 ppm. rsc.orgchemicalbook.com The amide proton in this related compound appears as a broad signal around δ 6.44 ppm. rsc.org The presence of the chlorine atom in the ortho position on the benzoyl ring is expected to cause a downfield shift for the adjacent aromatic protons.
Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of analogous compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Amide (N-H ) | ~6.5 - 7.0 | Broad Singlet (br s) or Triplet (t) | - | 1H |
| Benzylic (-CH₂ -Ph) | ~4.6 - 4.7 | Doublet (d) | ~5.5 - 6.0 | 2H |
| Benzyl Aromatic (-CH₂-C₆H₅ ) | ~7.2 - 7.4 | Multiplet (m) | - | 5H |
| 2-Chlorobenzoyl Aromatic (Cl-C₆H₄ -) | ~7.3 - 7.8 | Multiplet (m) | - | 4H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 14 carbon atoms, but due to symmetry, fewer than 14 signals may be observed if there is signal overlap.
The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of δ 165-168 ppm. The benzylic carbon (-CH₂-) signal is expected around δ 44 ppm. rsc.org The carbons of the two aromatic rings will appear in the typical aromatic region (δ 125-140 ppm). The carbon atom bonded to the chlorine (C-Cl) in the 2-chlorobenzoyl ring is expected to show a distinct chemical shift due to the direct electronegative effect of the halogen. In the parent compound, N-benzylbenzamide, the aromatic carbons resonate between δ 127.1 and 138.2 ppm. rsc.orgchemicalbook.com The precursor, 2-chlorobenzamide (B146235), provides insight into the shifts of the substituted ring. chemicalbook.com
Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of analogous compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~166 - 168 |
| Benzylic (-C H₂-Ph) | ~44 - 45 |
| Benzyl Aromatic (-CH₂-C₆ H₅) | ~127 - 138 |
| 2-Chlorobenzoyl Aromatic (Cl-C₆ H₄-) | ~127 - 135 |
| 2-Chlorobenzoyl Quaternary (C -Cl) | ~130 - 132 |
| 2-Chlorobenzoyl Quaternary (C -C=O) | ~134 - 136 |
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and complete structural confirmation.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity of protons within the benzyl ring and separately within the 2-chlorobenzoyl ring by showing cross-peaks between adjacent aromatic protons. A key correlation would also be observed between the amide (N-H) proton and the benzylic (CH₂) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). It would be used to definitively assign each protonated carbon atom by linking the proton shifts from the ¹H NMR spectrum to the carbon shifts in the ¹³C NMR spectrum. For example, it would connect the benzylic proton signal (~δ 4.6 ppm) to the benzylic carbon signal (~δ 44 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the molecular fragments. Key correlations would be expected from the benzylic CH₂ protons to the amide carbonyl carbon and the quaternary carbon of the benzyl ring. Additionally, the amide proton would show a correlation to the carbonyl carbon, confirming the amide linkage.
Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is expected to show characteristic absorption bands for the amide group and the aromatic rings.
The key diagnostic peaks for the secondary amide linkage include:
An N-H stretching vibration, typically appearing as a sharp band around 3300 cm⁻¹.
A strong C=O stretching vibration (Amide I band) between 1640 and 1680 cm⁻¹. For the related N-benzylbenzamide, this peak is observed around 1645 cm⁻¹. researchgate.net
An N-H bending vibration (Amide II band), which is a combination of N-H in-plane bending and C-N stretching, usually found near 1550 cm⁻¹.
Other expected absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching bands in the 1600-1450 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region, typically around 750 cm⁻¹.
Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | ~3300 | Medium-Sharp |
| Aromatic C-H | Stretch | ~3030 - 3080 | Medium |
| Amide C=O | Stretch (Amide I) | ~1640 - 1680 | Strong |
| Amide N-H | Bend (Amide II) | ~1530 - 1560 | Strong |
| Aromatic C=C | Ring Stretch | ~1450 - 1600 | Medium-Variable |
| Aryl C-Cl | Stretch | ~750 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. The molecular formula for this compound is C₁₄H₁₂ClNO, giving a monoisotopic mass of approximately 245.06 Da. uni.lu
Under electron impact (EI) ionization, the molecule is expected to fragment in a predictable manner. The presence of chlorine would be indicated by a characteristic M+2 peak (at m/z 247) with an intensity about one-third that of the molecular ion peak (M+, m/z 245), corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Key fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). The most likely fragmentations would produce:
The 2-chlorobenzoyl cation (m/z 139/141), which is often the base peak in related structures like 2-chlorobenzamide. nih.govchemicalbook.com This results from the cleavage of the C-N bond.
The benzyl cation (C₇H₇⁺, m/z 91) or the tropylium (B1234903) ion, a common fragment from benzyl-containing compounds.
The benzoyl cation (m/z 105) is the base peak for the unsubstituted N-benzylbenzamide, but the 2-chlorobenzoyl cation is expected to be more prominent for the target molecule.
Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Ion Structure | Description |
| 245 / 247 | [C₁₄H₁₂ClNO]⁺ | Molecular Ion (M⁺) peak with ³⁵Cl / ³⁷Cl isotopes |
| 139 / 141 | [ClC₆H₄CO]⁺ | 2-Chlorobenzoyl cation (likely base peak) |
| 111 / 113 | [ClC₆H₄]⁺ | 2-Chlorophenyl cation |
| 106 | [C₇H₈N]⁺ | Benzylamine (B48309) radical cation |
| 91 | [C₇H₇]⁺ | Benzyl / Tropylium cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
UV-Visible Spectroscopy (Applicable to Related Compounds)
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons in conjugated systems. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region.
Benzene (B151609) itself shows a weak absorption band around 255-260 nm. When substituents are added to the benzene ring, these absorption bands can shift in wavelength (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects). The benzamide (B126) chromophore contains a benzene ring conjugated with a carbonyl group, which typically results in a primary absorption band near 200 nm and a secondary, less intense band around 260-280 nm. The presence of the chlorine atom, an auxochrome, on the benzoyl ring and the N-benzyl group are expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzamide.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N-benzyl-2-chlorobenzamide, DFT calculations can elucidate its fundamental chemical and physical properties. These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules nih.gov.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape nih.govmdpi.com. The amide bond in the molecule introduces the possibility of rotational isomers (conformers), specifically cis (Z) and trans (E) forms, due to the partial double bond character of the C-N bond. Computational studies on similar N-benzyl amides have shown that these conformers can coexist in solution, with their relative stability influenced by the solvent environment researchgate.net.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, showing the type of data obtained from DFT geometry optimization.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | N-CH₂ | ~1.46 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-C | ~121° |
| Dihedral Angle | O=C-N-C | ~180° (for trans conformer) |
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor . The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability irjweb.com. A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO nih.gov.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzoyl and benzyl (B1604629) rings, while the LUMO may be distributed across the amide and chlorophenyl groups. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and visualize their spatial distribution irjweb.com. While specific values for this compound are not published, studies on related aromatic amides and thioamides show HOMO-LUMO gaps typically in the range of 4-5 eV nih.govirjweb.com.
Table 2: Illustrative Electronic Properties of this compound This table presents example values based on typical DFT results for similar aromatic amides.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.7 eV |
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures nih.govresearchgate.net.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is effective for predicting 1H and 13C NMR chemical shifts researchgate.netnih.gov. Theoretical calculations have shown excellent correlation with experimental spectra for a wide range of organic molecules, aiding in the correct assignment of ambiguous signals rsc.orgnih.gov.
IR Spectroscopy: Theoretical vibrational analysis produces harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies for this compound would show characteristic peaks for C=O stretching, N-H bending, C-N stretching, aromatic C-H stretching, and C-Cl stretching. These theoretical spectra are often scaled to correct for anharmonicity and systematic errors, providing a strong match with experimental FT-IR data nist.govnist.gov.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to absorption bands in the UV-Vis spectrum researchgate.netresearchgate.net. For this compound, TD-DFT would predict π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group.
Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity, Chemical Hardness)
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of a molecule nih.govirjweb.com. These parameters are crucial for understanding how a molecule will interact with other chemical species.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" .
Electronegativity (χ) and Chemical Potential (μ) : Electronegativity is the power of an atom to attract electrons to itself and is calculated as χ = -(EHOMO + ELUMO) / 2. The chemical potential is the negative of electronegativity.
Electrophilicity Index (ω) : This descriptor measures the energy stabilization when a system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η).
Fukui Functions : These functions identify the most electrophilic and nucleophilic sites within a molecule by describing how the electron density changes with the addition or removal of an electron youtube.com. This analysis is valuable for predicting regioselectivity in chemical reactions.
Table 3: Calculated Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes, showing descriptors derived from the example HOMO/LUMO energies in Table 2.
| Descriptor | Symbol | Formula | Value (eV) |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |
| Chemical Softness | S | 1 / (2η) | 0.21 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.15 |
| Electrophilicity Index | ω | μ² / (2η) | 3.66 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action physchemres.orgmdpi.com.
Ligand-Protein Interaction Prediction (e.g., Binding Affinities, Specific Targets)
Docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target and evaluating its fit. The process calculates a docking score, which estimates the binding affinity (free energy of binding) nih.gov. A more negative score typically indicates a more favorable binding interaction.
A highly relevant study identified a series of N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both implicated in triple-negative breast cancer nih.gov. This suggests that this compound, with its similar structure, could also bind to the ATP-binding site of EGFR. Docking studies of benzimidazole (B57391) derivatives with EGFR have shown that key interactions often involve hydrogen bonds with specific amino acid residues like Met793 in the active site ukm.my.
A typical docking simulation of this compound against the EGFR kinase domain (PDB ID: 1M17) would likely reveal key interactions, such as nih.govdovepress.com:
Hydrogen bonding between the amide group (N-H or C=O) and residues in the hinge region of the kinase (e.g., Met793).
Hydrophobic interactions between the benzyl and chlorophenyl rings and hydrophobic pockets within the active site.
The stability and dynamics of the predicted ligand-protein complex can be further validated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time physchemres.orgnih.govnih.gov.
Table 4: Illustrative Molecular Docking Results for this compound against EGFR This table is a hypothetical representation of typical results from a molecular docking study.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| EGFR Kinase Domain | 1M17 | -8.5 | Met793 | Hydrogen Bond (N-H) |
| EGFR Kinase Domain | 1M17 | -8.5 | Leu718, Val726 | Hydrophobic (π-alkyl) |
| EGFR Kinase Domain | 1M17 | -8.5 | Thr790, Gln791 | Hydrogen Bond (C=O) |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior, particularly how it interacts within a biological system. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the molecule's conformation and its interactions with its environment evolve.
Studies on similar benzamide (B126) derivatives have successfully used MD simulations to understand protein-ligand stability and binding dynamics. nih.govtandfonline.com For instance, simulations are often run for periods like 50 to 100 nanoseconds to observe the stability of a protein-ligand complex, analyzing metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). tandfonline.comnih.gov
The conformation of this compound—the spatial arrangement of its atoms—is crucial for its biological activity. The amide bond (C-N) in its structure has a partial double bond character, which restricts rotation and can lead to the existence of cis and trans rotamers (conformational isomers). scielo.br The relative stability of these conformers dictates the molecule's preferred shape. Theoretical studies on related N-benzyl amides have shown that the energy difference between cis and trans forms can be small (0.5 to 4.0 kcal/mol), but the energy barrier for interconversion is relatively high (15-23 kcal/mol), leading to a slow equilibrium between forms. scielo.br
MD simulations can model the conformational space of this compound in various environments, such as in aqueous solution or within the binding pocket of a protein. By simulating the molecule's dynamics, researchers can identify the most stable conformations and the transitions between them. For example, analysis of related N-aryl amides shows that steric and electronic interactions, such as repulsion between the carbonyl oxygen's lone pair and the aryl π-electrons, influence whether the cis or trans conformation is favored. nih.gov In a biological context, the specific environment of a protein's active site can further stabilize one conformation over another, which is a key aspect of molecular recognition.
The dynamic behavior is often analyzed by calculating the root-mean-square deviation (RMSD) of the molecule's atoms over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached an equilibrated and stable conformation within its environment. tandfonline.commdpi.com
When this compound binds to a biological target, such as an enzyme or receptor, it forms a dynamic complex. MD simulations are essential for understanding the stability of this complex and the nature of the interactions that maintain it. rsc.org
After an initial molecular docking prediction, which provides a static snapshot of the binding pose, MD simulations are performed to refine this pose and assess its stability over time. nih.govnih.gov The RMSD of the protein-ligand complex is monitored; a system that equilibrates and maintains a stable RMSD suggests a stable binding mode. mdpi.com For example, in simulations of aryl benzamide derivatives binding to the mGluR5 receptor, the complex was considered stable as the RMSD remained around 0.35 Å after an initial equilibration period. mdpi.com
Key metrics analyzed during these simulations include:
Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein, identifying which parts of the protein become more or less flexible upon ligand binding. tandfonline.com
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are often critical for binding affinity. mdpi.com
Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov These calculations often show that van der Waals forces and electrostatic interactions are major contributors to the binding energy. nih.govacs.org
Such simulations on related benzamide inhibitors have revealed that interactions like hydrogen bonds and π-π stacking with key residues (e.g., tryptophan) are crucial for stabilizing the complex. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (Principles and Methodology)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org The fundamental principle is that the structural properties of a molecule determine its activity, and similar molecules are expected to have similar activities. svuonline.org
The methodology for developing a QSAR model generally involves several key steps:
Data Set Assembly: A collection of molecules with known biological activities (e.g., IC₅₀ values) is gathered. For this compound, this would involve synthesizing and testing a series of related analogues. mdpi.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can be classified into different types, such as constitutional (e.g., molecular weight), topological, and quantum-chemical descriptors. ijsdr.org
Feature Selection: From a large pool of calculated descriptors, the most relevant ones for predicting the biological activity are selected using statistical methods like genetic algorithms or stepwise regression. semanticscholar.org This step is crucial to avoid overfitting the model.
Model Building: A mathematical model is created to correlate the selected descriptors with the biological activity. Multiple Linear Regression (MLR) is a common method, but more advanced machine learning techniques are also used. semanticscholar.orgdrugdesign.org
Model Validation: The model's predictive power is rigorously tested. Internal validation techniques like cross-validation (calculating Q²) are used, but external validation, where the model predicts the activity of a separate "test set" of compounds, is considered essential for confirming its reliability. ijsdr.orgsemanticscholar.org
For benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comsvuonline.org These methods generate 3D contour maps that visualize how steric, electrostatic, and other fields around the molecule influence its activity, providing intuitive guidance for designing more potent compounds. mdpi.com A successful QSAR model for this compound could predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. drugdesign.org
Theoretical Insights into Reaction Mechanisms (e.g., Transition States, Energy Barriers)
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, this involves studying its synthesis, typically through the formation of an amide bond between a 2-chlorobenzoyl derivative and benzylamine (B48309).
The synthesis of amides from acyl chlorides and amines is generally understood to proceed via a nucleophilic addition-elimination mechanism. slideshare.net Computational methods, particularly Density Functional Theory (DFT), can be used to model this process in detail:
Reactant and Product Optimization: The 3D structures of the reactants (e.g., 2-chlorobenzoyl chloride and benzylamine) and the product (this compound) are computationally optimized to find their lowest energy conformations.
Transition State (TS) Searching: The transition state is the highest energy point along the reaction pathway. Locating the TS structure is critical as it represents the kinetic bottleneck of the reaction. For the amidation reaction, the TS would involve the partially formed bond between the amine nitrogen and the carbonyl carbon, and the partially broken carbon-chlorine bond. slideshare.net
Energy Barrier Calculation: The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
Theoretical studies on related reactions, such as the hydrolysis of benzyl chlorides, have shown how substituents on the benzene (B151609) ring can significantly alter the reaction mechanism, for instance, by shifting it from a stepwise (Sₙ1-like) to a concerted (Sₙ2-like) pathway. nih.gov Similarly, the electron-withdrawing nature of the chlorine atom on the benzoyl ring of this compound would influence the electrophilicity of the carbonyl carbon and thus affect the reaction's energy barrier. Other studies have explored Friedel-Crafts reactions for benzamide synthesis, proposing superelectrophilic intermediates and calculating the stability of protonated species to elucidate the mechanism. nih.gov
Prediction of Intermolecular Interactions (e.g., Hydrogen Bonds, Dispersion Forces)
The way this compound molecules interact with each other in a crystal lattice or with a biological target is governed by a variety of non-covalent intermolecular forces. Understanding these interactions is fundamental to crystal engineering and rational drug design. mdpi.comrsc.org
Computational and crystallographic studies on related benzamides and chlorobenzamides reveal several key types of interactions:
Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of many amides and sulfonamides, molecules are linked into dimers or chains by N-H···O hydrogen bonds. nih.gov For this compound, the N-H group can act as a donor and the carbonyl oxygen as an acceptor.
π-π Stacking: The two aromatic rings (the benzyl and 2-chlorophenyl groups) can interact through π-π stacking. These interactions are important for stabilizing crystal packing and for binding to aromatic residues in a protein active site. mdpi.com
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic atom like oxygen. These interactions, along with other weak forces like C-H···O and C-H···π interactions, play a vital role in determining the specific polymorphic form of a crystal. mdpi.comias.ac.in
Computational methods like Pixel analysis can be used to quantify the energy contributions of these different interactions (e.g., Coulombic, polarization, dispersion, and repulsion), showing that dispersion forces often provide the largest stabilizing contribution in the crystal packing of benzamides. ias.ac.in
Structure Activity Relationship Sar Studies in Vitro and Pre Clinical Focus
Systematic Structural Modifications and Their Impact on Biological Interactions
Systematic structural modifications of the N-benzyl-2-chlorobenzamide scaffold have been explored to probe its interactions with various biological targets, including enzymes and receptors. While comprehensive SAR studies focusing exclusively on this compound are limited, research on the broader class of N-benzylbenzamides provides valuable insights. These studies typically involve modifications at three primary sites: the benzyl (B1604629) ring, the benzoyl ring, and the amide linker. The aim of these modifications is to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the context of developing dual inhibitors for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), systematic variations have revealed that substitutions on both the benzyl and benzoyl moieties are crucial for achieving desired biological activity.
Influence of Benzyl Moiety Modifications
Modifications to the benzyl moiety of N-benzylbenzamide derivatives have a significant impact on their biological activity. Studies on related compounds have shown that both the position and the nature of the substituent on the benzyl ring can dramatically alter potency and selectivity.
For a series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which share the N-benzyl structural feature, a variety of functional groups on the benzyl moiety were well-tolerated. This included both electron-withdrawing and electron-donating substituents. Notably, ortho-substitution on the benzyl group was found to confer the greatest potency for P2X(7) receptor antagonism researchgate.net.
In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, medicinal chemistry optimization, which included modifications of the benzyl group, led to compounds with nanomolar inhibitory potency. This highlights the importance of the benzyl group in fine-tuning the interaction with the target enzyme nih.gov.
A study on thiazolyl N-benzyl-substituted acetamide (B32628) derivatives as Src kinase inhibitors also underscores the significance of the N-benzyl substitution in the activity of these compounds eurochlor.org.
The following table summarizes the effects of various substituents on the benzyl ring of N-benzylbenzamide analogs on their biological activity.
| Modification on Benzyl Moiety | Compound Series | Observed Impact on Biological Activity |
| Ortho-substitution | N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amines | Greatest potency for P2X(7) receptor antagonism researchgate.net |
| Various substituents | N-benzyl-2-phenylpyrimidin-4-amines | Nanomolar inhibitory potency for USP1/UAF1 nih.gov |
| Unsubstituted and 4-Fluoro | Thiazolyl N-benzyl-substituted acetamides | Inhibition of c-Src kinase and cancer cell proliferation eurochlor.org |
Role of Chlorine Substituent Position and Number
The position and number of chlorine substituents on the benzoyl ring of N-benzylbenzamide derivatives are critical determinants of their biological activity. While specific comparative studies on the ortho, meta, and para isomers of chloro-N-benzylbenzamide are not extensively detailed in the available literature, broader studies on halogenated benzamides provide some general principles.
In a study of N-(3-acetylphenyl)-2-chlorobenzamide, the ortho-chloro substituent was a key feature of its antimicrobial activity against Gram-positive bacteria, outperforming analogs with para-chloro substituents. This highlights the importance of the ortho position for this specific biological effect.
Furthermore, studies on dichlorinated benzamide (B126) derivatives have shown that multiple chlorine substitutions can lead to potent biological activity. For instance, 2,6-dichloro substitution on the benzoyl ring was found to be important for the antifungal activity of a series of benzoylpyrimidinylurea derivatives. researchgate.net
The table below illustrates the influence of chlorine substitution patterns on the biological activity of benzamide derivatives.
| Chlorine Substitution Pattern | Compound Series | Observed Impact on Biological Activity |
| 2-Chloro | N-(3-acetylphenyl)-benzamides | Enhanced antimicrobial activity compared to para-chloro analogs |
| Chloro-substituted | N-substituted benzamides | Decreased anti-proliferative activity nih.govresearchgate.net |
| 2,6-Dichloro | Benzoylpyrimidinylureas | Important for broad-spectrum antifungal activity researchgate.net |
Effect of Amide Nitrogen Substitutions
In a series of N-benzoyl-2-hydroxybenzamides, N-methylation of the imide linker was explored. nih.gov While this modification was synthetically accessible, its impact on antiprotozoal activity was part of a broader SAR study that also considered modifications on the phenyl rings. nih.gov
For a series of benzyl guanidine (B92328) derivatives, substitution of a hydrogen atom on the guanidine nitrogen with a methyl or methoxyethyl group led to a significant decrease in antimicrobial potency. nih.govmdpi.com This suggests that an unsubstituted or minimally substituted nitrogen may be crucial for the antimicrobial activity of this particular class of compounds.
The following table summarizes the effects of substitutions on the amide nitrogen in related compound classes.
| Amide Nitrogen Substitution | Compound Series | Observed Impact on Biological Activity |
| N-Methylation | N-benzoyl-2-hydroxybenzamides | Part of a broader SAR exploration nih.gov |
| N-Methyl/N-Methoxyethyl | Benzyl guanidines | Significant decrease in antimicrobial potency nih.govmdpi.com |
| N-Methyl | This compound | Synthesis reported, detailed biological data pending echemi.com |
SAR within Specific Sub-Classes of Benzamide Derivatives (e.g., this compound vs. N-Benzylcarbamothioyl-2-chlorobenzamide)
The replacement of the carbonyl oxygen in the amide linkage with a sulfur atom to form a thioamide can lead to significant changes in the biological activity of a compound. This modification alters the electronic properties, hydrogen bonding capabilities, and steric profile of the linker region.
A study focused on N-(allylcarbamothioyl)-2-chlorobenzamide demonstrated superior cytotoxic activity compared to its 2-methylbenzamide (B88809) analog, highlighting the favorable contribution of the 2-chloro substituent in this thioamide series. biointerfaceresearch.com This suggests that the electronic effects of the chlorine atom are beneficial for the anticancer activity of these particular derivatives.
The crystal structure of N-benzylcarbamothioyl-2-chlorobenzamide has been determined, providing valuable information about its three-dimensional conformation. researchgate.netnih.gov Such structural data is crucial for understanding how these molecules interact with their biological targets and for designing more potent analogs. N-(benzylcarbamothioyl)-2-chlorobenzamide derivatives are noted for their wide-ranging biological properties and are considered important intermediates in the synthesis of antiviral drugs. researchgate.netnih.gov
The table below compares the structural features and reported activities of this compound and its thioamide analog.
| Compound | Key Structural Feature | Reported Biological Relevance/Activity |
| This compound | Carbonyl group (C=O) | Parent compound for SAR studies in various therapeutic areas. |
| N-benzylcarbamothioyl-2-chlorobenzamide | Thiocarbonyl group (C=S) | Wide-ranging biological properties; intermediate for antiviral drugs; cytotoxic activity in related analogs researchgate.netbiointerfaceresearch.comnih.gov |
Stereochemical Aspects of Activity (if applicable to derivatives)
While there is no specific information available regarding the stereochemical aspects of this compound itself, studies on structurally related compounds indicate that stereochemistry can play a crucial role in biological activity. For instance, in a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the synthesized nitrones were isolated as pure Z-stereoisomers at the C=N double bond. mdpi.com The specific stereochemistry was confirmed by NMR spectroscopy, and the biological evaluation was conducted on these single isomers. mdpi.com
The assignment of a specific stereoisomer (Z-configuration) in these N-benzyl derivatives suggests that the spatial arrangement of the substituents around the imine bond is fixed, which can have significant implications for how the molecule fits into a biological target's binding site. mdpi.com Although this example does not directly involve a chiral center, it demonstrates the importance of geometric isomerism in the biological activity of N-benzyl derivatives. The lack of data on chiral derivatives of this compound represents a gap in the current understanding of its SAR.
Biological Target Identification and Mechanism of Action in Vitro/in Silico
Receptor Binding Assays (In Vitro)
No studies conducting receptor binding assays to determine the affinity and selectivity of N-benzyl-2-chlorobenzamide for specific biological receptors have been published.
DNA Intercalation Mechanisms (In Vitro/Hypothesized)
There is no available research or hypothesized mechanism describing the potential for this compound to act as a DNA intercalating agent.
Modulation of Cellular Signaling Pathways (In Vitro)
Scientific literature lacks in vitro studies investigating the effects of this compound on the modulation of specific cellular signaling pathways.
Pre-clinical in vitro Anticancer Activity and Cytotoxicity Mechanisms (e.g., T47D, MCF-7 cell lines)
Specific data on the pre-clinical in vitro anticancer activity and cytotoxicity of this compound against human cancer cell lines, such as the breast cancer cell lines T47D and MCF-7, is not available. Consequently, no data tables on its cytotoxic effects can be provided.
Pre-clinical in vitro Antimicrobial Activity
There is a significant lack of specific data on the in vitro antimicrobial activity of this compound in the available scientific literature. While numerous studies have investigated the antimicrobial properties of various N-benzyl benzamide (B126) derivatives, none of the accessed studies have specifically reported on the activity of this compound against a panel of microorganisms.
For context, research on related compounds has shown that the benzamide scaffold can be a promising pharmacophore for the development of new antimicrobial agents. For instance, certain novel N-phenylbenzamides have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. nih.gov Similarly, other research has explored the synthesis and antibacterial activity of various benzamide derivatives, with some compounds showing good activity against strains like B. subtilis and E. coli. nanobioletters.com Another study on more complex derivatives, such as 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide, also reported antibacterial activity against S. aureus and Pseudomonas aeruginosa. jpionline.org
However, without direct experimental testing, it is not possible to extrapolate these findings to this compound. The specific antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration values) of this compound have not been determined.
Pre-clinical in vitro Anti-Inflammatory Activity
Similar to its antimicrobial profile, there is no specific information available in the reviewed literature detailing the pre-clinical in vitro anti-inflammatory activity of this compound. The potential of this specific compound to modulate inflammatory pathways has not been reported.
Studies on analogous structures offer some perspective. For example, various benzimidazole (B57391) derivatives, which share some structural similarities, have been synthesized and investigated as potential cyclo-oxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapy. ekb.eg Additionally, research on certain N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has reported on their ability to inhibit soybean lipoxygenase (LOX), another enzyme involved in inflammatory processes. mdpi.com
Despite these findings in related molecular classes, the direct effect of this compound on inflammatory markers, such as the inhibition of key enzymes like COX-1, COX-2, or lipoxygenases, or its impact on cytokine production in cell-based assays, remains uninvestigated.
Pre-clinical in vitro Neuroprotective Mechanisms
There is no available scientific literature that has investigated the in vitro neuroprotective mechanisms of this compound.
For the broader class of N-benzylamides, some research has been conducted. For instance, N-benzyl eicosapentaenamide (NB-EPA), a compound with a different fatty acid chain, has been studied for its neuroprotective role in hypoxic-ischemic brain injury. nih.govmdpi.com The reported mechanisms for NB-EPA include the suppression of the p53-PUMA signaling pathway and the activation of phosphorylated AKT signaling, leading to improved neuronal cell survival and proliferation. nih.govmdpi.com
However, these findings are specific to NB-EPA and cannot be attributed to this compound, as the structural differences are significant and would likely result in different biological activities and mechanisms of action.
Identification of Molecular Targets through Affinity Studies
No studies identifying the specific molecular targets of this compound through affinity-based studies have been reported in the scientific literature. Affinity-based target identification is a crucial step in drug discovery to understand the mechanism of action of a bioactive small molecule. rsc.org This process often involves immobilizing the compound on a solid support to capture its binding partners from cell or tissue lysates.
While this methodology is well-established, it has not been applied to this compound to elucidate its protein-binding profile and specific molecular targets. Therefore, the proteins and cellular pathways that this compound may interact with to exert any potential biological effects are currently unknown.
Derivatives and Analogues: Synthesis and Research Applications
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide and Related Quinoline (B57606) Derivatives
While direct synthetic routes and specific research applications for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide are not extensively detailed in publicly available literature, the synthesis of structurally related compounds provides insight into potential preparative methods. The core structure combines a benzylated tetrahydroquinoline ring with a chlorinated benzamide (B126) moiety, suggesting a modular synthetic approach.
Synthesis of Related Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds:
The synthesis of related nitrogen-containing heterocyclic systems, such as N-benzyl-4-oxo-1,2,3,4-tetrahydrocinnolines and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, offers transferable synthetic strategies. For instance, N1 and N2-substituted 4-hydroxycinnolines can be prepared through the alkylation of the corresponding 4-hydroxycinnolines with benzyl (B1604629) bromide, followed by reduction to yield N-benzyl-4-oxo-1,2,3,4-tetrahydrocinnolines nih.gov. Similarly, 1-(substituted-benzyl)-1,2,3,4-tetrahydroisoquinoline models have been synthesized using Grignard conditions, where a 3,4-dihydroisoquinoline head is coupled to substituted benzyl chloride tails researchgate.net. An alternative strategy involves the lithiation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline followed by alkylation researchgate.net.
A multistep synthesis for a closely related analogue, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide, has been described. This process typically begins with the construction of the quinoline core, followed by the introduction of the benzyl group and, subsequently, the sulfonamide portion . These methodologies suggest that the synthesis of the title compound would likely involve the acylation of a 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one intermediate with 2-chlorobenzoyl chloride.
Research Applications:
Derivatives of N-benzyl-4-oxo-1,2,3,4-tetrahydrocinnoline have been investigated for their effects on the central nervous system nih.gov. The broader class of 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids is known for a range of interesting biological activities, and synthetic models of these compounds have been screened for potential antibacterial properties researchgate.net. Given these precedents, it is plausible that N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide and its analogues could be subjects of investigation for similar biological activities.
N-Benzyl-3-chlorobenzamide and its Isomers
N-Benzyl-3-chlorobenzamide is a member of a class of compounds known as N-benzylbenzamides, which are characterized by a benzamide moiety N-linked to a benzyl group drugbank.com. The synthesis and research applications of this compound and its isomers, particularly the para-substituted analogue, have been explored.
Synthesis:
The synthesis of N-benzylbenzamides is typically achieved through the reaction of a substituted benzoyl chloride with benzylamine (B48309). For example, the synthesis of N-benzyl-p-chlorobenzamide has been a subject of optimization studies to improve reaction conditions and yields researchgate.net. It is anticipated that N-benzyl-3-chlorobenzamide can be synthesized in a similar manner, by reacting 3-chlorobenzoyl chloride with benzylamine.
Research Applications:
While specific research applications for N-benzyl-3-chlorobenzamide are not widely documented, the chemical scaffold is of interest in medicinal chemistry. For instance, a glycosylated derivative, N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide, is recognized in chemical databases, suggesting its potential role in studies involving carbohydrate chemistry or as a prodrug drugbank.com. The related compound, N-benzyl-3-chloropropanamide, is noted for its potential therapeutic applications, including antimicrobial or anticancer properties, and its utility as an intermediate in organic synthesis solubilityofthings.com. The isomers of N-benzyl-chlorobenzamide, due to the different substitution patterns of the chlorine atom on the benzamide ring, can be used to probe structure-activity relationships in various biological targets.
N-Benzylcarbamothioyl-2-chlorobenzamide and Related Thioureas
N-Benzylcarbamothioyl-2-chlorobenzamide belongs to the broader class of N-aroylthioureas, which are known for their wide-ranging biological properties and applications in coordination chemistry nih.govtandfonline.com.
Synthesis:
A common synthetic route to N-aroylthioureas involves a two-step, one-pot reaction. First, an acid chloride is reacted with a source of thiocyanate (B1210189), such as ammonium thiocyanate, to form an in situ acyl isothiocyanate. This intermediate is then reacted with a primary or secondary amine to yield the desired N-aroylthiourea mdpi.com. Specifically, N-Benzylcarbamothioyl-2-chlorobenzamide has been synthesized by reacting 2-chlorobenzoyl chloride with ammonium thiocyanate, followed by the addition of benzylamine researchgate.net.
Research Applications:
N-aroylthioureas, including N-Benzylcarbamothioyl-2-chlorobenzamide, are investigated for a multitude of biological activities. These compounds have been explored as potential anticancer, antimicrobial, antibacterial, antifungal, antimalarial, and antituberculosis agents acs.orghacettepe.edu.tr. The diverse biological profile of this class of compounds is attributed to the presence of both hard and soft donor atoms, which allows for chelation with various metal ions that are essential for the function of many biological systems nih.gov. The thiourea (B124793) moiety can also participate in hydrogen bonding, which is crucial for binding to biological targets such as enzymes and receptors researchgate.net.
Furthermore, N-aroylthioureas are utilized as intermediates in the synthesis of various heterocyclic compounds nih.gov. They also serve as anion binding receptors and colorimetric chemosensors, particularly for anions like fluoride, cyanide, and hydroxide (B78521), due to the hydrogen-bonding capabilities of the N-H protons of the thiourea group researchgate.net. The specific compound N-Benzylcarbamothioyl-2-chlorobenzamide has been identified as a key intermediate in the synthesis of antiviral drugs researchgate.net.
2-Substituted 4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides
This class of compounds features a central 4-aminobenzamide scaffold with a substituted morpholinylmethyl group at the amide nitrogen. While specific details on a wide range of 2-substituted analogues are limited, the synthesis of related 4-aminobenzamide derivatives provides a general framework for their preparation.
Synthesis:
The synthesis of N-substituted 4-aminobenzamides can be approached in a modular fashion. One common method involves the reaction of a 4-nitrobenzoyl chloride with a desired amine, followed by the reduction of the nitro group to an amine. For example, 4-nitrobenzoyl chloride can be reacted with various anilines to form N-(4-nitrophenyl)-substituted benzamides, which are then reduced to the corresponding 4-amino derivatives using catalytic hydrogenation with palladium on carbon nih.gov.
In the context of the title compounds, this would involve the synthesis of the (4-benzyl-2-morpholinyl)methanamine side chain, which would then be acylated with a 2-substituted-4-amino-5-chlorobenzoic acid derivative. The synthesis of related quinoline-based N-(4-aminophenyl)benzamide analogues, which act as DNA methyltransferase inhibitors, often involves the coupling of a substituted 4-chlorobenzamide (B146232) with an appropriate aniline derivative nih.gov.
Research Applications:
The 4-aminobenzamide scaffold is a common feature in a variety of biologically active molecules. For instance, quinoline-based N-(4-aminophenyl)benzamide analogues have been designed and synthesized as inhibitors of DNA methyltransferases, with potential applications in cancer therapy nih.gov. The synthesis of libraries of N-(4-aminophenyl)-substituted benzamides has been pursued to explore their potential as kinase inhibitors for the treatment of various diseases, including cancer and inflammatory conditions nih.gov. The specific substitution pattern of the title compounds, with the benzyl-morpholine moiety, suggests that these compounds may be designed to interact with specific biological targets where this combination of structural features is favorable for binding.
N-(2-benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-chlorobenzamide Analogues
Analogues of N-(2-benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-chlorobenzamide belong to the class of pyrazolo[3,4-d]pyrimidines, which are recognized as important heterocyclic scaffolds in medicinal chemistry due to their structural similarity to purines.
Synthesis:
The synthesis of N-substituted pyrazolo[3,4-d]pyrimidine derivatives often involves the construction of the core heterocyclic ring system followed by functionalization. For example, a general route to N-(4-(pyrazolo[3,4-d]pyrimidin-5-yl)aryl)benzamide derivatives involves the reaction of a 5-(4-aminophenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one with a substituted benzoyl chloride semanticscholar.org. Another approach involves the synthesis of a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate, which can then undergo nucleophilic aromatic substitution with an appropriate amine nih.gov.
For the title compounds, a plausible synthetic route would involve the benzylation of a pyrazolo[3,4-d]pyrimidine core, followed by the introduction of an amino group at the 4-position, and subsequent acylation with 3-chlorobenzoyl chloride. The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been achieved by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents nih.gov.
Research Applications:
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents, often functioning as kinase inhibitors semanticscholar.orgnih.govnih.gov. For instance, certain derivatives have shown inhibitory activity against VEGFR-2, a key target in angiogenesis semanticscholar.org. The benzyl group in the title compounds can occupy hydrophobic pockets in the active sites of kinases, while the pyrazolo[3,4-d]pyrimidine core can mimic the adenine ring of ATP. The 3-chlorobenzamide moiety can be varied to optimize binding affinity and selectivity for different kinase targets. The research in this area is focused on developing novel and potent inhibitors for various kinases implicated in cancer and other diseases.
Halogenated Benzamide Derivatives for Specific Synthetic Methodologies
Halogenated benzamide derivatives are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules through cross-coupling reactions and other transformations.
Synthetic Methodologies:
The synthesis of halogenated benzamides can be achieved through several methods. One common approach is the direct halogenation of a benzamide derivative. For example, N-substituted benzamides can be halogenated at the ortho position using various reagents and catalysts researchgate.net. The choice of halogenating agent and reaction conditions can influence the regioselectivity of the reaction.
Alternatively, halogenated benzamides can be prepared by the amidation of a pre-halogenated benzoic acid or benzoyl chloride. For instance, a series of N-substituted benzamide derivatives have been synthesized from 4-aminobenzoic acid, which could be halogenated prior to amide bond formation.
Research Applications in Synthesis:
The halogen atom on the benzamide ring serves as a versatile functional handle for further synthetic modifications. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-nitrogen bonds. This allows for the construction of a wide range of complex molecules with diverse substitution patterns. For example, a halogenated benzamide could be coupled with a boronic acid to introduce a new aryl or alkyl group, or with an amine to form a diarylamine linkage. This versatility makes halogenated benzamides important building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.
Design and Synthesis of Library Compounds for High-Throughput Screening (Concept)
The design and synthesis of compound libraries are central to modern drug discovery, enabling the rapid screening of thousands to millions of compounds to identify potential drug candidates. This process is a key component of high-throughput screening (HTS).
Concept of Library Design:
The primary goal of compound library design is to explore a vast chemical space in an efficient and targeted manner. Libraries can be designed to be either diverse, covering a wide range of chemical structures and properties, or focused, targeting a specific biological target or family of targets.
Diversity-oriented libraries aim to maximize structural diversity to increase the probability of finding a hit for a novel or poorly understood biological target.
Target-focused libraries are designed based on the known structure or ligand-binding properties of a specific biological target, such as a kinase or a G-protein coupled receptor. This approach is intended to increase the hit rate for a particular target.
Computational methods play a crucial role in library design. In silico screening, molecular docking, and pharmacophore modeling are used to select compounds with a higher likelihood of being active against the target of interest. Physicochemical properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, are also considered to ensure that the synthesized compounds have drug-like properties.
Synthesis of Compound Libraries:
The synthesis of compound libraries often employs combinatorial chemistry techniques, where a common chemical scaffold is reacted with a variety of building blocks to generate a large number of related compounds in a parallel or mix-and-split fashion. Solid-phase synthesis is a powerful tool for library synthesis, as it simplifies the purification of intermediates and final products.
Advanced Applications in Chemical Sciences
Role as Chemical Intermediates in Complex Organic Synthesis
N-benzyl-2-chlorobenzamide and its structural analogues are valuable intermediates in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds with significant biological activities. The amide backbone provides a stable scaffold, while the chloro-substituted benzene (B151609) ring offers a site for further functionalization or coupling reactions.
Researchers have utilized this class of compounds as precursors for creating novel therapeutic agents. For instance, derivatives of this compound are considered key intermediates in the synthetic pathway toward potential antiviral drugs. nih.gov The core structure is also foundational in the development of N-substituted benzamide (B126) derivatives that have been investigated for their efficacy as antitumor agents and cholesteryl ester transfer protein (CETP) inhibitors. researchgate.netnih.gov
The versatility of the this compound scaffold is further demonstrated in its use for synthesizing diverse heterocyclic systems. Through various cyclization and coupling strategies, it serves as a starting point for producing complex molecules such as:
Quinazolinone derivatives : These compounds can be synthesized from related 2-halo-N-benzylbenzamides through copper-catalyzed reactions. researchgate.net
Benzopyrimidine conjugates : New series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines with antimicrobial properties have been synthesized using related structures. rsc.org
Benzoxazines : The N-benzylbenzamide framework is used to create substituted 2-benzylamino-1,3-benzoxazines. researchgate.net
Benzimidazole (B57391) derivatives : N-alkylation of benzimidazole scaffolds with benzyl (B1604629) halides (a related reaction) is a key step in producing compounds with antibacterial activity. gsconlinepress.com
These examples underscore the importance of this compound as a foundational molecule, enabling the construction of more intricate chemical architectures with potential applications in medicine and pharmacology.
Applications in Coordination Chemistry (Potential as Ligands)
The this compound molecule possesses features that make it a promising candidate for applications in coordination chemistry, primarily due to its potential to act as a ligand. The amide group contains both oxygen and nitrogen atoms with lone pairs of electrons, which are capable of coordinating to metal ions.
Studies on related benzamide structures have shown that the amide's heteroatoms are critical for chelation with metal ions. For example, in the context of histone deacetylase inhibitors, the amide group and a substituent on the phenyl ring can chelate with a zinc ion within the enzyme's active site. nih.gov This ability to bind to metal centers is a fundamental characteristic of effective ligands.
Furthermore, derivatives of this compound have been used to synthesize organochalcogen compounds. In one study, a related acetamide (B32628) derivative was reacted with sodium chalcogenates to create cyclic compounds containing sulfur, selenium, and tellurium. ekb.eg This demonstrates the capacity of the molecular framework to bind with metalloids, further highlighting its potential in the broader field of coordination and organometallic chemistry. The flexibility of the benzyl group and the electronic properties of the chlorobenzoyl moiety can also influence the stability and geometry of the resulting metal complexes.
| Functional Group | Potential Coordinating Atoms | Relevance in Coordination Chemistry |
| Amide | Oxygen, Nitrogen | Lone pairs available for donation to metal centers, enabling chelation. nih.gov |
| Benzene Rings | Pi-electron system | Can participate in π-stacking interactions within crystal structures. nih.gov |
Contribution to New Material Development
This compound and its derivatives contribute to the development of new materials, particularly in the realm of functional organic materials. While detailed physical properties are beyond the scope of this discussion, the chemical modifications of this compound have led to substances with notable characteristics.
A significant area of contribution is in the synthesis of novel organochalcogen compounds. Research has shown that selenium-containing heterocyclic compounds derived from a structure related to this compound exhibit interesting thermal properties. ekb.eg Thermogravimetric analysis of these new selenium compounds revealed decomposition at 300°C and, notably, a phase transfer point between 120-150°C. ekb.eg This thermal behavior suggests that these materials may function as liquid crystals, a class of materials with widespread applications in displays and sensors. ekb.eg The synthesis of such molecules from a benzamide precursor illustrates a direct pathway from a simple organic intermediate to an advanced functional material.
Industrial Production Methodologies (Focus on Chemical Engineering Aspects)
The industrial-scale production of this compound and similar amides involves classic organic reactions, but with a modern focus on process optimization, efficiency, and green chemistry principles from a chemical engineering perspective. The primary synthesis route is the reaction of 2-chlorobenzoyl chloride with benzylamine (B48309). researchgate.net
The production of the key precursors, such as benzyl chloride and its chlorinated derivatives, often employs continuous processing methods. Industrial synthesis can involve coupled reactor-rectification tower systems to directly chlorinate toluene (B28343) or chlorotoluene, maximizing yield and purity while enabling continuous removal of the product. google.comgoogle.com
For the amide-forming reaction itself, various methodologies are evaluated to enhance sustainability and reduce waste. A comparative study of different amide synthesis routes highlights the engineering considerations involved. walisongo.ac.id
| Synthesis Route | Key Reagents | Green Chemistry Considerations |
| Acid Chloride Route | 2-chlorobenzoyl chloride, benzylamine, oxalyl chloride | Generates HCl as a byproduct, requiring a scavenger, which lowers atom economy. walisongo.ac.id |
| Coupling Reagent Method | 2-chlorobenzoic acid, benzylamine, HATU, DIPEA | Avoids creating a separate acid chloride intermediate but uses stoichiometric coupling agents that generate significant waste. walisongo.ac.id |
| Catalytic Condensation | 2-chlorobenzoic acid, benzylamine, Boric Acid | A greener alternative that uses a catalyst instead of stoichiometric reagents, producing water as the only byproduct and offering high atom economy. walisongo.ac.id |
From a chemical engineering standpoint, transitioning from batch processing to continuous flow synthesis is a key goal for industrial production. Continuous flow systems, potentially enhanced by microwave assistance as demonstrated for similar compounds, offer better control over reaction parameters, improved safety, and potential for higher throughput and sustainability, making them suitable for large-scale manufacturing. researchgate.net The evaluation of green chemistry metrics like Process Mass Intensity (PMI) and Reaction Mass Efficiency helps in selecting the most environmentally and economically viable industrial process. walisongo.ac.id
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For N-benzyl-2-chlorobenzamide, current synthetic approaches often rely on traditional methods that may involve harsh reagents or solvents. Future research should prioritize the development of more sustainable and efficient synthetic protocols.
Key areas for exploration include:
Catalyst-Free Conditions : Investigating methods that eliminate the need for metal catalysts, such as ultrasound-irradiated synthesis, could offer a cleaner and more direct route to N-benzyl-N-arylcyanamides and related structures. researchgate.net
Green Solvents : The use of greener solvents like Polyethylene Glycol (PEG-600) has been shown to be effective for the synthesis of related N-substituted-2-chlorobenzimidazoles. derpharmachemica.com Applying such solvent systems to the synthesis of this compound could significantly improve the environmental profile of the process.
Alternative Catalysts : Exploring the use of non-toxic, inexpensive, and reusable catalysts, such as boric acid, which has been successfully used in other amide-bond formations, presents a promising avenue. walisongo.ac.id This approach often involves removing water via a Dean-Stark trap, aligning with green chemistry principles by driving the reaction to completion and simplifying purification. walisongo.ac.id
Flow Chemistry : Continuous flow synthesis offers enhanced safety, scalability, and efficiency compared to batch processes. researchgate.net Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and reaction time.
A comparative analysis of potential green synthesis metrics for amide formation is presented below.
| Metric | Acid Chloride Route | Coupling Reagent Route | Boric Acid Catalyzed Route |
| Atom Economy | Moderate | Low | High |
| Solvent Usage | High (e.g., Dichloromethane) | High (e.g., Ethyl Acetate) | Moderate (e.g., Toluene) |
| Reagent Toxicity | High (e.g., Oxalyl Chloride) | Moderate (e.g., HATU) | Low (Boric Acid) |
| Byproduct | HCl (requires scavenging) | Coupling agent waste | Water |
This table provides a conceptual comparison based on typical amide synthesis strategies.
Deeper Mechanistic Understanding of Complex Reactions
While the synthesis of amides is a fundamental transformation in organic chemistry, the mechanisms of more complex, catalyzed reactions involving benzamide (B126) substrates are not always fully elucidated. Future research should focus on gaining a deeper mechanistic insight into reactions that could be used to synthesize or functionalize this compound.
For instance, copper-catalyzed reactions are used for C-H amidation in the synthesis of quinazolinone derivatives from related 2-halobenzamides. researchgate.net A thorough investigation into the mechanism of such a reaction applied to this compound could involve:
Kinetic Studies : To determine the reaction order and the effect of reactant and catalyst concentrations on the reaction rate.
Computational Analysis : Using density functional theory (DFT) to model reaction intermediates and transition states, providing insights into the reaction pathway.
Isotopic Labeling : To trace the path of atoms throughout the reaction, confirming bond formations and cleavages.
Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and expanding the scope of substrates to create a diverse library of derivatives. researchgate.net
Exploration of New Biological Targets and Pathways (In Vitro/In Silico)
The benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. While the specific activity of this compound is not extensively documented, related N-benzyl and benzamide derivatives have shown promise as antimicrobial, anticonvulsant, and antileishmanial agents. nih.govnih.gov This suggests that this compound is a strong candidate for broader biological screening.
Future research should systematically explore its potential against a variety of biological targets through a combination of in vitro and in silico methods:
In Vitro Screening : The compound and its rationally designed analogs should be tested against a wide panel of microbial strains (bacterial and fungal), parasites, and cancer cell lines. rsc.orgresearchgate.net For example, N-phenylbenzamides have been evaluated against enzymes like Aminoglycosid-2''-phosphotransferase-IIa (implicated in bacterial resistance) and aspartic proteinases (a virulence factor in Candida albicans). mdpi.com
In Silico Target Identification : Computational approaches can be used to predict potential protein targets. By screening the structure of this compound against databases of known protein binding sites, researchers can identify and prioritize potential targets for subsequent in vitro validation. For instance, docking studies on N-benzyl-1H-benzimidazol-2-amine derivatives identified Leishmania mexicana arginase as a potential therapeutic target. nih.gov
| Potential Target Class | Example Enzyme/Protein | Relevant Disease Area |
| Bacterial Enzymes | DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) | Tuberculosis mdpi.com |
| Fungal Enzymes | Aspartic proteinases (Saps) | Fungal Infections (e.g., Candidiasis) mdpi.com |
| Parasitic Enzymes | Arginase | Leishmaniasis nih.gov |
| Human Enzymes | T-type calcium channels | Neurological Disorders, Cancer researchgate.net |
This table outlines potential target classes for this compound based on activities of related compounds.
Advanced Computational Modeling for Rational Design
Computational chemistry offers powerful tools for the rational design of new molecules with enhanced properties. scirp.org Future research on this compound should leverage advanced computational modeling to guide the synthesis of new derivatives with improved biological activity, selectivity, and pharmacokinetic profiles.
Key computational strategies include:
Molecular Docking : To predict the binding modes and affinities of this compound derivatives within the active sites of identified biological targets. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) : To build mathematical models that correlate structural features of a series of compounds with their biological activity, enabling the prediction of potency for novel, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations : To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes. researchgate.net
ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to prioritize compounds with favorable drug-like characteristics for synthesis. mdpi.com
These modeling techniques, particularly methods like DFT and Hartree-Fock (HF), can also predict vibrational frequencies and other physicochemical properties, which can be correlated with experimental data to validate the computational models. scirp.org
Integration of High-Throughput Screening with Synthetic Chemistry
To efficiently explore the biological potential of the this compound scaffold, future work should integrate synthetic chemistry with high-throughput screening (HTS). nih.gov This involves creating a chemical library of derivatives and rapidly testing them for activity in a large number of assays.
This integrated approach would involve:
Library Synthesis : Developing a robust and flexible synthetic route (ideally automated) to produce a diverse library of this compound analogs with variations in the aromatic rings and benzyl (B1604629) substituent.
Assay Development : Creating and validating both molecular target-based and cellular target-based HTS assays. nih.gov For example, a target-based assay might measure the inhibition of a specific enzyme, while a cell-based assay could measure the inhibition of bacterial growth. nih.gov
Screening and Hit Identification : Executing the HTS campaign to screen the compound library and identify "hits"—compounds that show significant activity in a particular assay.
Hit-to-Lead Optimization : Using the screening data to inform further rounds of chemical synthesis and computational modeling to optimize the potency, selectivity, and drug-like properties of the initial hits.
This iterative cycle of design, synthesis, and screening can dramatically accelerate the discovery of novel drug candidates. nih.gov
Potential in Supramolecular Chemistry Research
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its amide linkage (a strong hydrogen bond donor and acceptor) and two aromatic rings, makes it an excellent candidate for research in this field.
Future avenues of research could include:
Crystal Engineering : Systematically studying the crystal packing of this compound and its derivatives to understand the governing intermolecular interactions. nih.gov Hirshfeld surface analysis can be used to visualize and quantify these interactions. researchgate.net By modifying substituents on the aromatic rings, it may be possible to control the formation of specific supramolecular synthons and engineer crystals with desired physical properties (e.g., for nonlinear optics or as pharmaceutical co-crystals).
Self-Assembling Systems : Investigating the ability of this compound derivatives to self-assemble into larger, ordered structures like gels, liquid crystals, or nanofibers in solution. The interplay between hydrogen bonding from the amide group and π-π stacking from the aromatic rings could drive the formation of these complex architectures.
Host-Guest Chemistry : Exploring the potential of macrocycles or molecular cages built from this compound units to act as hosts for small molecule guests. The aromatic cavities and functional groups could be tailored for selective molecular recognition and sensing applications. The study of dicarboxamide scaffolds has already shown their utility in supramolecular and coordination chemistry. researchgate.net
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-chlorobenzamide, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves coupling 2-chlorobenzoyl chloride with benzylamine derivatives. For example, pyridine is often used as a catalyst under reflux conditions to facilitate amide bond formation (e.g., 4 hours at reflux in pyridine) . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. methanol), reaction time, and stoichiometry. For instance, using Pd/C under hydrogenation conditions can reduce intermediates, while protecting groups (e.g., TIPSCl) improve regioselectivity .
- Key Data Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| Amide coupling | Pyridine, reflux | Catalyst/solvent | Extend reaction time to 6–8 hours |
| Reduction | Pd/C, H₂, MeOH | Intermediate purification | Use excess H₂ pressure for faster completion |
Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?
- Methodological Answer : H NMR analysis identifies characteristic peaks for the benzyl group (δ 3.96–4.20 ppm for CH₂) and aromatic protons (δ 7.0–7.5 ppm for 2-chlorobenzoyl). For example, in N-(2-aminoethyl) derivatives, splitting patterns (e.g., triplet at δ 2.94 ppm for CH₂NH₂) confirm substituent integration . C NMR distinguishes carbonyl signals (δ 165–170 ppm) and chlorine-induced deshielding in aromatic carbons .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure determination be resolved?
- Methodological Answer : Contradictions in X-ray diffraction data (e.g., low R-factor vs. poor electron density fit) may arise from twinning or disordered solvent. Using SHELXL for refinement allows manual adjustment of occupancy and thermal parameters. For example, in N-benzylcarbamothioyl-2-chlorobenzamide, a data-to-parameter ratio >10:1 ensured reliable refinement (R = 0.029, wR = 0.073) . High-resolution data (≤1.0 Å) and twin-law identification in SHELXE improve accuracy .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?
- Methodological Answer : Focus on systematic substitution of the benzyl or 2-chlorobenzoyl groups. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position enhance receptor binding in Trypanosoma brucei inhibitors .
- Hydrophobic substituents (e.g., methyl, trifluoromethyl) improve membrane permeability .
- Biological Assay Design : Use dose-response curves (IC₅₀) and comparative molecular field analysis (CoMFA) to quantify activity changes.
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Methodological Answer : Protect reactive functional groups (e.g., amines with Boc groups) to prevent side reactions. For instance, in N-(2-aminoethyl) derivatives, Boc protection ensures selective deprotection under acidic conditions . Low-temperature quenching (−78°C) and inert atmospheres (N₂/Ar) minimize oxidation of sensitive intermediates .
Data Contradiction Analysis
Q. How to address conflicting biological activity data in analogs with similar substituents?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or unaccounted stereoelectronic effects. Strategies include:
- Dose-Response Redundancy : Test compounds across multiple assays (e.g., enzymatic vs. cellular).
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric clashes .
- Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay entries) to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
